Cas no 921837-12-9 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide)

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide
- Benzamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-indol-5-yl)-3-(trifluoromethyl)-
- 921837-12-9
- F2257-0029
- N-(1-ethyl-2-oxoindolin-5-yl)-3-(trifluoromethyl)benzamide
- N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(trifluoromethyl)benzamide
- AKOS024632118
-
- Inchi: 1S/C18H15F3N2O2/c1-2-23-15-7-6-14(9-12(15)10-16(23)24)22-17(25)11-4-3-5-13(8-11)18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)
- InChI Key: PZVRXNPDYKYTMQ-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CC(=O)N2CC)(=O)C1=CC=CC(C(F)(F)F)=C1
Computed Properties
- Exact Mass: 348.10856221g/mol
- Monoisotopic Mass: 348.10856221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 523
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.4Ų
- XLogP3: 3
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2257-0029-2mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-4mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-50mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-2μmol |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-20mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-10μmol |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-5mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-30mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-40mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2257-0029-15mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide |
921837-12-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide Related Literature
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
Additional information on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide
Professional Introduction to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide (CAS No. 921837-12-9)
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide, identified by the CAS number 921837-12-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research and development in recent years.
The core structure of this compound consists of an indole moiety linked to a benzamide group, with specific substitutions that enhance its pharmacological profile. The 1-ethyl-2-oxo-2,3-dihydro-1H-indol moiety contributes to the compound's ability to interact with biological targets in a manner that is both selective and potent. This is particularly relevant in the context of developing novel therapeutic agents that can modulate biological pathways with high precision.
The presence of a trifluoromethyl group at the benzamide position is another key feature that influences the compound's properties. Trifluoromethyl groups are well-known for their ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make the compound an attractive candidate for further exploration in drug discovery programs.
In recent years, there has been a growing interest in indole derivatives as potential therapeutic agents. The indole scaffold is known for its broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific derivative described here has been studied for its potential role in modulating pathways associated with various diseases, particularly those involving dysregulation of signal transduction.
One of the most compelling aspects of this compound is its potential application in oncology research. Preclinical studies have suggested that it may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation and survival. These findings are particularly exciting given the ongoing efforts to develop targeted therapies that can overcome resistance mechanisms associated with conventional cancer treatments.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to construct the complex framework of the molecule. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of interdisciplinary collaboration between chemists and biologists.
Evaluation of the compound's pharmacokinetic properties has also been a focal point of research. Studies have shown that it exhibits favorable oral bioavailability and distributes effectively across various tissues upon administration. These pharmacokinetic characteristics are crucial for determining the feasibility of translating preclinical findings into clinical applications.
The potential therapeutic applications of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide extend beyond oncology. Emerging evidence suggests that it may also have utility in treating neurological disorders by modulating neurotransmitter release and receptor activity. This broad spectrum of potential applications makes it a promising candidate for further investigation across multiple therapeutic areas.
In conclusion, N-(1ethyl2oxo23dihydro1Hindol5yl)3(trifluoromethyl)benzamide(CAS No.92183712) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable tool for both academic research and drug development initiatives. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
921837-12-9 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-(trifluoromethyl)benzamide) Related Products
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 42464-96-0(NNMTi)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)




